molecular formula C8H12N2O3 B592357 tert-Butyl oxazol-4-ylcarbamate CAS No. 1314931-66-2

tert-Butyl oxazol-4-ylcarbamate

Cat. No. B592357
M. Wt: 184.195
InChI Key: FHSAVSFTBFWLRS-UHFFFAOYSA-N
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Description

“tert-Butyl oxazol-4-ylcarbamate” is a chemical compound with the molecular formula C8H12N2O3 . It is also known by other names such as “tert-butyl N-(1,3-oxazol-4-yl)carbamate” and "Oxazol-4-yl-carbamic acid tert-butyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl oxazol-4-ylcarbamate” can be represented by the InChI code 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) . The Canonical SMILES representation is CC(C)(C)OC(=O)NC1=COC=N1 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl oxazol-4-ylcarbamate” is 184.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 64.4 Ų .

Scientific Research Applications

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

    • Field : Physical Chemistry .
    • Application : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
    • Methods : The researchers used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
    • Results : The influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .
  • Efficient and Selective Oxidation of Hydrocarbons with tert-Butyl Hydroperoxide

    • Field : Organic Chemistry .
    • Application : This research explores the catalytic activity of an oxidovanadium (IV) unsymmetrical Schiff base complex supported on γ-Fe2O3 magnetic nanoparticles in the oxidation of hydrocarbons with tert-butyl hydroperoxide .
    • Methods : The researchers demonstrated high catalytic activity and selectivity by this magnetic nanocatalyst in alkane hydroxylation and alkene epoxidation .
    • Results : The corresponding products were obtained with good to excellent yields in acetonitrile at 50 °C .

properties

IUPAC Name

tert-butyl N-(1,3-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSAVSFTBFWLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717601
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl oxazol-4-ylcarbamate

CAS RN

1314931-66-2
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-oxazol-4-yl)carbamate
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